Xanthosine 5'-monophosphate disodium salt
Overview
Description
Xanthosine-5’-monophosphate disodium salt is a nucleotide intermediate in purine metabolism. It plays a crucial role in the biosynthesis of guanosine monophosphate, which is essential for DNA, RNA, and glycoprotein synthesis . This compound is formed from inosine-5’-monophosphate by the enzyme inosine monophosphate dehydrogenase .
Mechanism of Action
Target of Action
Xanthosine 5’-monophosphate disodium salt, also known as 5’-Xanthylic acid, disodium salt, L-XMP Sodium, or simply XMP, is an intermediate in purine metabolism . Its primary targets are the enzymes involved in purine metabolism, particularly IMP dehydrogenase (IMPDH) .
Mode of Action
XMP is generated from inosine-5’-monophosphate (IMP) by the action of IMPDH . This conversion is a rate-limiting step in the generation of guanosine monophosphate, which is crucial for DNA, RNA, and glycoprotein synthesis .
Biochemical Pathways
The compound plays a significant role in the purine metabolic pathway . It is formed from IMP via the action of IMPDH, and it forms GMP via the action of GMP synthase . This process is essential for the synthesis of DNA, RNA, and glycoproteins .
Result of Action
The conversion of XMP to GMP is a critical step in purine metabolism, leading to the synthesis of DNA, RNA, and glycoproteins . This process is vital for cell growth and proliferation.
Action Environment
The action of XMP is influenced by the concentration of IMP and the activity of the enzymes IMPDH and GMP synthase
Biochemical Analysis
Biochemical Properties
Sodium ((2R,3S,4R,5R)-5-(2,6-dihydroxy-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl phosphate is an intermediate in the purine metabolism pathway. It is generated from inosine-5’-monophosphate by the enzyme inosine monophosphate dehydrogenase (IMPDH). This compound interacts with various enzymes and proteins, including ribavirin and mycophenolate mofetil, which are inhibitors of IMPDH
Cellular Effects
Sodium ((2R,3S,4R,5R)-5-(2,6-dihydroxy-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl phosphate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a critical role in the synthesis of DNA, RNA, and proteins, which are vital for cell function and proliferation . The compound’s impact on nucleotide metabolism can enhance the antitumor immune response by maintaining the concentrations of important metabolites such as adenosine and ATP .
Molecular Mechanism
At the molecular level, Sodium ((2R,3S,4R,5R)-5-(2,6-dihydroxy-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl phosphate exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. It is an intermediate in the rate-limiting step of guanosine monophosphate synthesis, catalyzed by IMPDH . The compound’s interaction with IMPDH inhibitors, such as ribavirin and mycophenolate mofetil, can disrupt nucleotide synthesis and affect gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sodium ((2R,3S,4R,5R)-5-(2,6-dihydroxy-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl phosphate can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as -20°C, and can be used for extended periods
Dosage Effects in Animal Models
The effects of Sodium ((2R,3S,4R,5R)-5-(2,6-dihydroxy-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl phosphate vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses may be more effective in achieving the desired outcomes . It is essential to determine the optimal dosage to minimize toxicity and maximize therapeutic benefits.
Metabolic Pathways
Sodium ((2R,3S,4R,5R)-5-(2,6-dihydroxy-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl phosphate is involved in the purine metabolism pathway. It is synthesized from inosine-5’-monophosphate by IMPDH and further converted to guanosine monophosphate . This pathway is crucial for maintaining nucleotide homeostasis and regulating metabolic flux .
Transport and Distribution
Within cells and tissues, Sodium ((2R,3S,4R,5R)-5-(2,6-dihydroxy-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl phosphate is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation, which are essential for its biological activity .
Subcellular Localization
The subcellular localization of Sodium ((2R,3S,4R,5R)-5-(2,6-dihydroxy-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl phosphate is critical for its function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization ensures that the compound exerts its effects in the appropriate cellular context.
Preparation Methods
Synthetic Routes and Reaction Conditions
Xanthosine-5’-monophosphate disodium salt can be synthesized from inosine-5’-monophosphate through a reaction catalyzed by inosine monophosphate dehydrogenase . The reaction typically involves the oxidation of inosine-5’-monophosphate in the presence of NAD+ as a cofactor .
Industrial Production Methods
Industrial production of xanthosine-5’-monophosphate disodium salt often involves microbial fermentation processes. High-yield production can be achieved using genetically engineered microorganisms that overexpress inosine monophosphate dehydrogenase .
Chemical Reactions Analysis
Types of Reactions
Xanthosine-5’-monophosphate disodium salt undergoes various chemical reactions, including:
Oxidation: Conversion to guanosine monophosphate.
Substitution: Formation of derivatives by substituting functional groups on the xanthine ring.
Common Reagents and Conditions
Oxidation: NAD+ as a cofactor in the presence of inosine monophosphate dehydrogenase.
Substitution: Various chemical reagents can be used to introduce different functional groups onto the xanthine ring.
Major Products
Guanosine monophosphate: Formed through the oxidation of xanthosine-5’-monophosphate.
Derivatives: Various substituted xanthosine monophosphate compounds.
Scientific Research Applications
Xanthosine-5’-monophosphate disodium salt has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Inosine-5’-monophosphate: Precursor in the synthesis of xanthosine-5’-monophosphate.
Guanosine-5’-monophosphate: Product formed from xanthosine-5’-monophosphate.
Adenosine-5’-monophosphate: Another nucleotide involved in purine metabolism.
Uniqueness
Xanthosine-5’-monophosphate disodium salt is unique due to its role as an intermediate in the purine metabolism pathway. Its conversion to guanosine monophosphate is a rate-limiting step, making it a crucial compound in nucleotide biosynthesis .
Properties
CAS No. |
25899-70-1 |
---|---|
Molecular Formula |
C10H12N4NaO9P |
Molecular Weight |
386.19 g/mol |
IUPAC Name |
sodium;[(2R,3S,4R,5R)-5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C10H13N4O9P.Na/c15-5-3(1-22-24(19,20)21)23-9(6(5)16)14-2-11-4-7(14)12-10(18)13-8(4)17;/h2-3,5-6,9,15-16H,1H2,(H2,19,20,21)(H2,12,13,17,18);/q;+1/p-1/t3-,5-,6-,9-;/m1./s1 |
InChI Key |
FVWNNNBCIYRTSW-GWTDSMLYSA-M |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)[O-])O)O)NC(=O)NC2=O.[Na+] |
SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)NC(=O)NC2=O.[Na+].[Na+] |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)[O-])O)O)NC(=O)NC2=O.[Na+] |
Appearance |
Solid powder |
25899-70-1 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
L-XMP Sodium; L XMP Sodium; LXMP Sodium; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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